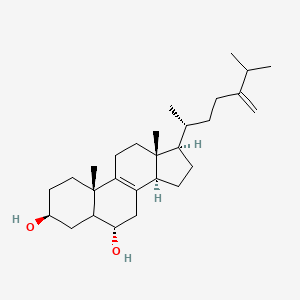

Ergosta-8,24(28)-diene-3beta,6alpha-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ergosta-8,24(28)-diene-3beta,6alpha-diol, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Ergosta-8,24(28)-diene-3beta,6alpha-diol has been identified as a critical metabolite in the antifungal activity of azole drugs. Azoles are commonly used antifungal agents that inhibit ergosterol biosynthesis in fungi. The accumulation of this compound is considered a "toxic diol" responsible for the antifungal effects observed in certain fungal pathogens, including Candida albicans and Aspergillus fumigatus .

Research indicates that when azole antifungals inhibit the enzyme CYP51, which is crucial for ergosterol synthesis, this compound accumulates as an alternative sterol. This accumulation disrupts fungal cell membrane integrity and function, leading to cell death .

Mechanism of Action

The mode of action involves several pathways:

- Sterol Biosynthesis Inhibition : this compound is formed through the enzymatic conversion of eburicol by the Erg3 enzyme. This pathway is essential in yeast and mold species for maintaining membrane fluidity and function .

- Cell Wall Integrity : The compound contributes to the formation of cell wall patches that are critical for fungal survival under azole treatment conditions. These patches may help in resisting further damage from antifungal agents .

Case Studies

Several studies have highlighted the importance of this compound in clinical settings:

- Study on Azole Resistance : A clinical isolate of C. albicans demonstrated high-level resistance to azole drugs due to mutations affecting ergosterol biosynthesis pathways. The absence of ergosterol was compensated by the accumulation of this compound, indicating its role in mediating resistance .

- Fungal Pathogenicity Research : In A. fumigatus, this compound's accumulation was linked to increased susceptibility to azoles under specific genetic modifications. This suggests that manipulating sterol biosynthesis could be a strategy for enhancing antifungal efficacy .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Study Focus | Organism Tested | Key Findings | Mechanism Involved |

|---|---|---|---|

| Antifungal Activity | Candida albicans | Accumulation leads to azole resistance | Disruption of ergosterol biosynthesis |

| Resistance Mechanisms | Aspergillus fumigatus | Enhanced susceptibility under specific genetic conditions | Altered sterol composition |

| Clinical Isolate Characterization | C. albicans | High-level azole resistance linked to ergosta accumulation | Compensatory mechanisms in sterol synthesis |

Analyse Chemischer Reaktionen

Biosynthetic Pathway and Key Reactions

Ergosta-8,24(28)-diene-3β,6α-diol is synthesized via the ergosterol pathway in fungi, primarily as a byproduct of azole antifungal activity. Its formation involves:

-

Substrate : 14α-Methylfecosterol (14α-methylergosta-8,24(28)-dien-3β-ol), which accumulates due to inhibition of Erg11 (lanosterol 14α-demethylase) by azoles .

-

Enzymatic Conversion : Sterol Δ⁵,⁶-desaturase (Erg3 ) catalyzes the hydroxylation of 14α-methylfecosterol at the C-6 position, forming the toxic diol .

-

Key Reaction :

14 MethylfecosterolErg3Ergosta 8 24 28 diene 3 6 diol

This reaction introduces a 6α-hydroxyl group, destabilizing fungal membranes and inducing growth arrest .

Table 1: Sterol Accumulation in Candida albicans Mutants Under Azole Exposure

| Sterol | Wild-Type (%) | erg3Δ Mutant (%) | erg11Δ Mutant (%) |

|---|---|---|---|

| Ergosterol | 86.8 | 0 | 0 |

| Lanosterol/Eburicol | 13.2 | 25.0–29.5 | 57.0–66.0 |

| 14α-Methylergosta-8,24(28)-dien-3β,6α-diol | 0 | 25.4–45.1 | 0 |

Role in Azole Resistance Mechanisms

The accumulation of Ergosta-8,24(28)-diene-3β,6α-diol is directly linked to fungal susceptibility or resistance to azoles:

-

Toxicity : The diol disrupts membrane fluidity and integrity, leading to growth inhibition .

-

Resistance via ERG3 Mutations : Loss of Erg3 function prevents diol synthesis, allowing fungi to survive azole exposure by accumulating less toxic 14α-methylfecosterol .

Table 2: Impact of ERG3 Mutations on Azole Susceptibility

| Strain | Ergosterol (%) | 14α-Methylfecosterol (%) | Toxic Diol (%) | Amphotericin B MIC (μg/mL) |

|---|---|---|---|---|

| Wild-Type | 67.9 | 0 | 0 | 0.5 |

| erg3Δ Mutant | 0 | 61.0–66.0 | 0 | 4.0 |

| erg6aΔ Mutant | 10.4 | 32.8–50.0 | 0 | 8.0 |

Downstream Metabolic Fate

The diol undergoes further modifications in alternative sterol pathways:

-

Reduction : In Mucor circinelloides, Erg4 (sterol C-24 reductase) may reduce the diol to non-toxic sterols under azole stress .

-

Epimerization : Structural analogs like ergosta-7,22-diene-3β,5-diol have been identified in Saccharomyces cerevisiae mutants, suggesting isomerization pathways .

Analytical Characterization

-

Chromatography : GC-MS analysis identifies the diol via retention time (RT = 24.8 min) and mass spectral peaks (m/z 428 [M⁺], 410 [M⁺-H₂O]) .

-

NMR Data : Key signals include δ 5.35 (C-8 doublet), δ 3.52 (C-3β hydroxyl), and δ 3.21 (C-6α hydroxyl) .

Functional Implications in Antifungal Therapy

Eigenschaften

CAS-Nummer |

72143-25-0 |

|---|---|

Molekularformel |

C28H46O2 |

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

(3S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17,19-20,22-23,25-26,29-30H,3,7-16H2,1-2,4-6H3/t19-,20+,22-,23+,25?,26+,27-,28-/m1/s1 |

InChI-Schlüssel |

WSBLPAKODCVTFR-ZJWIKFFYSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |

Isomerische SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Kanonische SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |

Synonyme |

ergosta-8,24(28)-diene-3 beta,6 alpha-diol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.